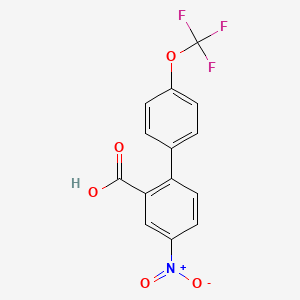

4-Nitro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid

Description

Properties

IUPAC Name |

5-nitro-2-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-4-1-8(2-5-10)11-6-3-9(18(21)22)7-12(11)13(19)20/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIVMRSCEJHTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by the introduction of the trifluoromethoxy group. The carboxylic acid group can be introduced through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Reduction of the nitro group: yields amino derivatives.

Substitution reactions: can lead to various functionalized biphenyl derivatives.

Scientific Research Applications

4-Nitro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Nitro-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Key Observations:

- Electron-Withdrawing Effects : The nitro and trifluoromethoxy groups in the target compound create a strongly electron-deficient biphenyl core compared to bromo or alkoxy substituents. This may enhance its stability in electrophilic reactions but reduce solubility .

- Solubility: The carboxylic acid group improves aqueous solubility relative to non-functionalized biphenyls (e.g., 4-nitrobiphenyl). However, the trifluoromethoxy group’s hydrophobicity likely offsets this, resulting in lower solubility than 4'-bromobiphenyl-2-carboxylic acid .

- Toxicity: The nitro group is associated with carcinogenicity in 4-nitrobiphenyl , suggesting similar risks for the target compound.

Biological Activity

4-Nitro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid, with the CAS number 1261768-40-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of biphenyl carboxylic acids, characterized by a nitro group and a trifluoromethoxy substituent. Its structure can be represented as follows:

This structure contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

1. Antioxidant Activity:

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the nitro group may enhance the electron-withdrawing ability, potentially increasing the stability of free radicals formed during oxidative stress .

2. Anti-inflammatory Effects:

Preliminary studies suggest that derivatives of biphenyl carboxylic acids can inhibit pro-inflammatory cytokines. The trifluoromethoxy group may play a role in modulating inflammatory pathways by affecting cellular signaling mechanisms .

3. Anticancer Potential:

Some studies have indicated that biphenyl carboxylic acids may possess anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression . The specific activity of 4-Nitro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid in various cancer cell lines remains to be fully elucidated.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, 4-Nitro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity and mitochondrial membrane potential disruption.

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Biphenyl Core Formation : Use Suzuki-Miyaura cross-coupling to join phenyl rings. For example, brominated or iodinated precursors can be coupled with boronic acids under palladium catalysis, as seen in analogous biphenyl syntheses .

Functionalization : Introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄) and the trifluoromethoxy group via nucleophilic substitution or diazotization .

Carboxylic Acid Protection : Protect the carboxylic acid during reactive steps using esterification (e.g., methyl ester), followed by hydrolysis .

Key Considerations : Monitor regioselectivity during nitration, as nitro groups preferentially occupy electron-deficient positions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (method development guidance in ).

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., biphenyl coupling patterns ).

- FT-IR for functional group verification (nitro: ~1520 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Crystallography : For unambiguous structural determination, as applied to similar nitroaromatics .

Q. What are the solubility characteristics in common organic solvents?

- Methodological Answer : Solubility is influenced by substituent polarity:

- Polar Solvents (DMSO, DMF): High solubility due to the carboxylic acid group.

- Nonpolar Solvents (Hexane, Toluene): Limited solubility due to the nitro and trifluoromethoxy groups.

- Aqueous Buffers : Soluble under basic conditions (pH > pKa of carboxylic acid, ~4.2).

Experimental Protocol : Perform gravimetric analysis by dissolving known masses in solvents at 25°C, referencing biphenylcarboxylic acid data .

Advanced Research Questions

Q. How do computational methods aid in understanding its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Predict electron-withdrawing effects of nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the biphenyl core.

- Map electrostatic potential surfaces to identify reactive sites for electrophilic substitution.

- Correlate structure with UV-Vis absorption (e.g., π→π* transitions in nitroaromatics ).

Tools : Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set.

Q. What experimental design considerations are critical for studying its reactivity under varying conditions?

- Methodological Answer : Use factorial design (e.g., 2³ design) to optimize reaction parameters :

Q. How to address conflicting data in thermal stability studies?

- Methodological Answer : Contradictions may arise from:

- Analytical Methods : Compare TGA (thermal decomposition onset) and DSC (phase transitions) data .

- Kinetic Studies : Apply the Kissinger method to determine activation energy (Eₐ) for decomposition.

- Environmental Factors : Humidity or oxygen exposure may accelerate degradation.

Example : Nitrophthalic acid (mp 165°C ) shows stability comparable to nitroaromatics.

Q. What strategies exist for selective functionalization of the biphenyl core?

- Methodological Answer :

- Directed Metalation : Use LiTMP to deprotonate specific positions adjacent to electron-withdrawing groups .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired reactions.

- Photocatalysis : Leverage visible-light-mediated C–H activation for late-stage trifluoromethoxy introduction .

Safety and Handling

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- Explosivity Risk : Nitro groups may render the compound shock-sensitive. Avoid grinding or heating above 150°C .

- Toxicity : Use fume hoods and PPE (gloves, goggles) to mitigate exposure to trifluoromethoxy byproducts.

- Storage : Store at 0–6°C in airtight, light-resistant containers, as recommended for nitrobenzenesulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.